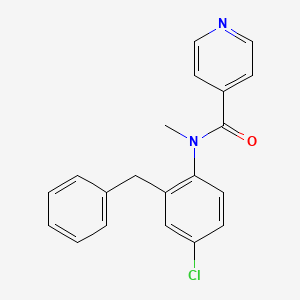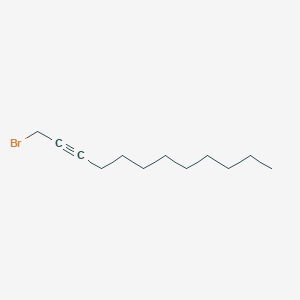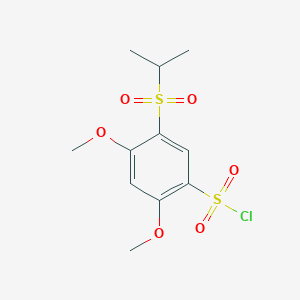
2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride is a chemical compound with a complex structure, characterized by the presence of methoxy groups, sulfonyl groups, and a benzene ring
Preparation Methods
The synthesis of 2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. Industrial production methods may involve the use of catalysts such as Lewis acids (e.g., FeBr3, AlCl3, ZnCl2) to enhance the reaction efficiency .
Chemical Reactions Analysis
2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the sulfonyl groups.
Common Reagents and Conditions: Typical reagents include halogens (e.g., Cl2, Br2), acids (e.g., H2SO4), and bases (e.g., NaOH) under controlled temperature and pressure conditions
Scientific Research Applications
2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride involves the formation of a positively charged intermediate during electrophilic aromatic substitution . This intermediate then undergoes further reactions to form the final product. The sulfonyl chloride group acts as an electrophile, targeting nucleophilic sites on other molecules .
Comparison with Similar Compounds
Similar compounds include other benzene derivatives with sulfonyl and methoxy groups, such as:
- 2,4-Dimethoxybenzene-1-sulfonyl chloride
- 5-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride
- 2,4-Dimethoxy-5-(methylsulfonyl)benzene-1-sulfonyl chloride
These compounds share similar reactivity patterns but differ in their specific substituents, which can influence their chemical behavior and applications .
Properties
CAS No. |
85477-11-8 |
|---|---|
Molecular Formula |
C11H15ClO6S2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2,4-dimethoxy-5-propan-2-ylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO6S2/c1-7(2)19(13,14)10-6-11(20(12,15)16)9(18-4)5-8(10)17-3/h5-7H,1-4H3 |
InChI Key |
ITVVQEQMDNDAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1OC)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


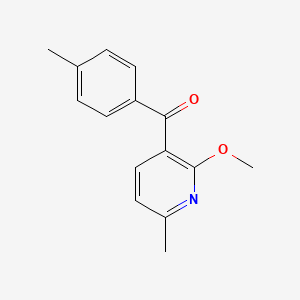

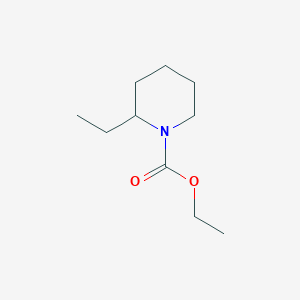
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
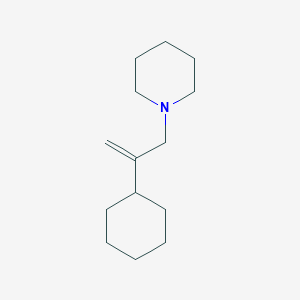
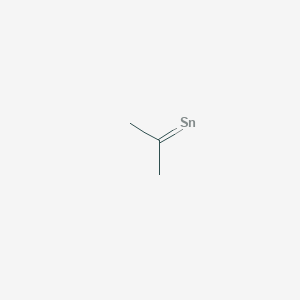
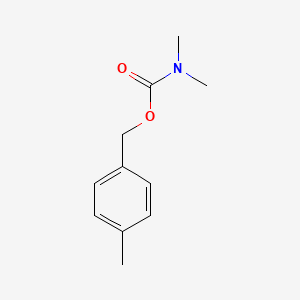
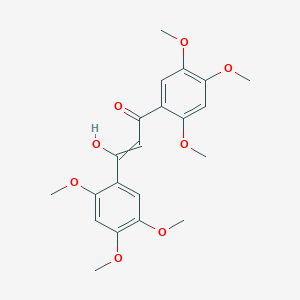
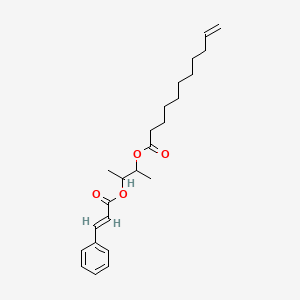
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
